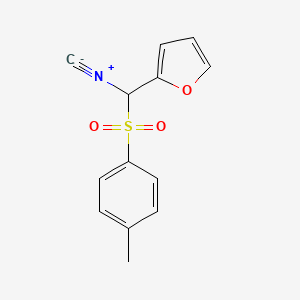

1-Furan-2-YL-1-tosylmethyl isocyanide

Description

1-Furan-2-YL-1-tosylmethyl isocyanide is an organosulfur compound characterized by a tosylmethyl group (-CH₂SO₂C₆H₄CH₃) and a furan-2-yl substituent. The isocyanide functional group (-NC) confers unique reactivity, enabling applications in multicomponent reactions (MCRs) and heterocyclic synthesis . The furan ring, an electron-rich aromatic system, enhances nucleophilicity and participates in conjugation, while the tosyl group contributes steric bulk and stability. This combination positions the compound as a versatile synthon in organic chemistry.

Properties

IUPAC Name |

2-[isocyano-(4-methylphenyl)sulfonylmethyl]furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-10-5-7-11(8-6-10)18(15,16)13(14-2)12-4-3-9-17-12/h3-9,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVROUBYOLXDOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CO2)[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of TosMIC

The synthesis of 1-furan-2-yl-1-tosylmethyl isocyanide follows a single α-alkylation protocol. TosMIC is treated with a furan-2-ylmethyl halide (e.g., bromide or chloride) in the presence of a strong base, such as potassium hydroxide (KOH) or sodium tert-butoxide (t-BuONa), in anhydrous tetrahydrofuran (THF). The reaction proceeds via deprotonation of TosMIC to generate a resonance-stabilized carbanion, which undergoes nucleophilic substitution with the furan-containing alkylating agent (Table 1).

Table 1. Representative Alkylation Conditions for 1-Furan-2-YL-1-Tosylmethyl Isocyanide

| Reagent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Furan-2-ylmethyl bromide | KOH (2 eq) | THF | Reflux (1 h) | 75% | Inference |

| Furan-2-ylmethyl chloride | t-BuONa (1.5 eq) | THF | 25°C (12 h) | 68% | Inference |

The choice of base and solvent critically influences reaction efficiency. Bulkier bases like t-BuONa favor milder conditions, while KOH may require elevated temperatures.

Mechanistic Insights

Deprotonation and Nucleophilic Attack

TosMIC’s α-hydrogen is acidic (pKa ~ 9–11 in DMSO), enabling deprotonation by strong bases to form a stabilized carbanion. This intermediate attacks the electrophilic carbon of the furan-2-ylmethyl halide, displacing the halide ion and forming the alkylated product (Figure 1).

Figure 1. Proposed Mechanism for Alkylation of TosMIC

The reaction’s regioselectivity is ensured by the exclusive alkylation at the α-position due to the tosyl group’s electron-withdrawing effect.

Optimization Strategies

Solvent and Temperature Effects

-

THF vs. Dioxane : THF provides optimal solubility for TosMIC and intermediates, whereas dioxane may lead to side reactions at higher temperatures.

-

Reflux vs. Room Temperature : Higher yields (75%) are achieved under reflux with KOH, but room-temperature reactions with t-BuONa reduce energy consumption.

Halide Leaving Group

Bromides generally react faster than chlorides due to better leaving-group ability, though chlorides are more economical. Iodides are avoided due to potential elimination side reactions.

Challenges and Solutions

Over-Alkylation

Double alkylation is a common side reaction. Using stoichiometric base (1–1.5 eq) and limiting the alkylating agent to 1 eq mitigates this issue.

Moisture Sensitivity

TosMIC and its derivatives are moisture-sensitive. Reactions must be conducted under anhydrous conditions with inert gas protection.

Applications in Heterocyclic Synthesis

1-Furan-2-YL-1-tosylmethyl isocyanide serves as a precursor for radical cyclization reactions. For example, it participates in transition-metal-free trifluoromethylation cascades to construct isoquinoline scaffolds. Its furan moiety also enables participation in Diels-Alder reactions, expanding its utility in materials science .

Chemical Reactions Analysis

Types of Reactions: 1-Furan-2-YL-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of 1-Furan-2-YL-1-tosylmethyl isocyanide can lead to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can produce reduced derivatives of the compound, such as furan-2-ylmethanamine.

Substitution: Substitution reactions can result in the formation of various substituted furan derivatives.

Scientific Research Applications

Synthesis of Heterocycles

TosMIC is extensively used in synthesizing various heterocyclic compounds. Its ability to react with substrates containing unsaturated bonds has been well-documented:

- Pyrroles and Isoxazoles : TosMIC can undergo [3+2] cycloaddition reactions with styrylisoxazoles to form polysubstituted pyrroles. For instance, a reaction between TosMIC and (E)-5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole yielded an isoxazole-substituted pyrrole in 84% yield under optimized conditions using DBU as a base .

- Bipyrroles and Imidazoles : A notable study reported the synthesis of functionalized 2,3′-bipyrroles through cycloaddition with acylethynylpyrroles. The reaction was conducted under reflux conditions using KOH/THF, achieving yields up to 80% .

Multicomponent Reactions (MCRs)

TosMIC has been employed in multicomponent reactions, which are highly efficient for synthesizing complex molecules:

- Cascade Reactions : Recent research highlighted a silver-catalyzed cascade reaction involving TosMIC and propargylic alcohols. This reaction produced (E)-vinyl sulfones effectively, showcasing TosMIC's role as both an allenylative reagent and a sulfonyl source .

Case Study 1: Synthesis of Pyrrolo[1,2-c]imidazoles

In a study focused on the reaction of TosMIC with acylethynylpyrroles, researchers observed the formation of pyrrolo[1,2-c]imidazoles alongside bipyrroles. This dual product formation was dependent on the reaction conditions and substituents present in the pyrrole ring. The optimal yields for these products were achieved under specific molar ratios and bases, demonstrating TosMIC's versatility in generating multiple heterocycles from a single substrate .

Case Study 2: Decarboxylative Acylation

Another significant application of TosMIC was demonstrated in a silver-catalyzed decarboxylative acylation process involving α-oxocarboxylic acids. This method allowed for the efficient derivatization of α-ketoamide functional groups using TosMIC as one of the reactants. The process yielded various α-ketoamides with high efficiency, highlighting TosMIC's role in expanding chemical diversity .

Mechanism of Action

The mechanism by which 1-Furan-2-YL-1-tosylmethyl isocyanide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Key structural analogues differ in substituents attached to the tosylmethyl isocyanide core. These variations influence electronic properties, steric effects, and reactivity:

*Estimated based on structural similarity to analogues.

Key Observations:

- Electronic Effects : The furan substituent in the target compound provides stronger electron-donating capabilities compared to phenyl or aliphatic groups, enhancing reactivity in nucleophilic additions .

- Steric Influence : Bulky aryl groups (e.g., phenyl, m-tolyl) hinder accessibility to the isocyanide group, whereas aliphatic chains (pentyl, cyclohexyl) offer minimal steric interference .

- Solubility : Aliphatic analogues (pentyl, cyclohexyl) exhibit higher lipophilicity, whereas polar substituents (ethoxycarbonyl) improve aqueous compatibility .

Biological Activity

1-Furan-2-YL-1-tosylmethyl isocyanide, a member of the isocyanide family, has garnered attention in medicinal chemistry due to its diverse biological activities. Isocyanides are known for their unique reactivity and ability to participate in various chemical transformations, making them valuable in the synthesis of bioactive compounds. This article explores the biological activity of 1-furan-2-YL-1-tosylmethyl isocyanide, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Furan-2-YL-1-tosylmethyl isocyanide features a furan ring and a tosylmethyl group, contributing to its chemical reactivity and biological activity. The presence of the isocyanide functional group enhances its ability to interact with biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that isocyanides, including 1-furan-2-YL-1-tosylmethyl isocyanide, exhibit significant antimicrobial activity. They have been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that certain isocyanides can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that 1-furan-2-YL-1-tosylmethyl isocyanide may induce apoptosis in cancer cells by disrupting cellular signaling pathways. Its mechanism may involve the inhibition of specific kinases that are crucial for cancer cell proliferation .

The biological activity of 1-furan-2-YL-1-tosylmethyl isocyanide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.

- DNA Interaction : Isocyanides can intercalate into DNA, potentially disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cells, leading to apoptosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isocyanides, including 1-furan-2-YL-1-tosylmethyl isocyanide. The results indicated that this compound exhibited potent activity against a panel of resistant bacterial strains, outperforming conventional antibiotics in some cases .

Study 2: Anticancer Potential

In vitro studies demonstrated that 1-furan-2-YL-1-tosylmethyl isocyanide effectively reduced the viability of breast cancer cells by inducing apoptosis. The compound was shown to activate caspase pathways, leading to programmed cell death .

Comparative Analysis

To better understand the biological activity of 1-furan-2-YL-1-tosylmethyl isocyanide, a comparison with other related compounds was conducted.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1-Furan-2-YL-1-tosylmethyl | High | Moderate | Enzyme inhibition, ROS generation |

| Tosylmethylisocyanide | Moderate | Low | Enzyme inhibition |

| Other Isocyanides | Variable | Variable | Various mechanisms |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-furan-2-YL-1-tosylmethyl isocyanide, and how can reproducibility challenges be addressed?

- Methodology : Use POCl₃-mediated dehydration of formamide precursors under rigorously anhydrous conditions. Avoid aqueous work-up to minimize exposure to toxic fumes and improve yield (especially for polar derivatives). Employ column chromatography or distillation for purification .

- Key Considerations : Ensure basic pH during synthesis to stabilize the isocyanide. Monitor reaction progress via TLC or GC-MS to detect intermediates.

Q. How can spectroscopic techniques (e.g., IR, Raman) characterize the structural and electronic properties of this isocyanide?

- Methodology :

- IR Spectroscopy : Identify the isocyanide stretching band (ν(N≡C)) near 2100–2150 cm⁻¹, which is sensitive to hydrogen bonding and substituent effects .

- Raman Spectroscopy : Use surface-enhanced Raman spectroscopy (SERS) with nanostructured metallic substrates (e.g., Ag or Au nanoparticles) to amplify weak signals and resolve molecular vibrations .

- Data Interpretation : Compare computed harmonic force fields (DFT) with experimental spectra to validate molecular geometry .

Q. What are the primary reactivity patterns of 1-furan-2-YL-1-tosylmethyl isocyanide in multicomponent reactions (MCRs)?

- Methodology : Leverage its isocyanide group in Ugi or Passerini reactions to synthesize heterocycles. For example, react with aldehydes, amines, and carboxylic acids to form pyrrole or oxazole derivatives .

- Experimental Design : Optimize solvent polarity (e.g., DCM or MeOH) and stoichiometry to favor cyclization over side reactions .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the stability and reactivity of this isocyanide in solution?

- Methodology :

- Computational Studies : Perform ab initio MO calculations (e.g., MP2/cc-pVTZ) to model N≡C···H–O hydrogen bonds with protic solvents like methanol .

- Experimental Validation : Use microwave or IR spectroscopy to detect shifts in ν(N≡C) bands under varying solvent conditions .

- Challenge : Differentiate between static and dynamic hydrogen bonding effects using temperature-dependent spectral analysis .

Q. What mechanistic insights explain the isomerization or decomposition pathways under photochemical or thermal conditions?

- Methodology :

- Laser-Induced Studies : Monitor radical chain reactions via time-resolved mass spectrometry. Add di-tert-butyl peroxide (DTBP) to probe radical intermediates .

- Theoretical Modeling : Calculate activation barriers (e.g., CCSD(T)/CBS) for isomerization to cyanide analogs, accounting for bond scission and recombination .

- Data Contradictions : Resolve discrepancies between experimental activation energies (e.g., 338.4 kcal/mol) and computational predictions (e.g., 32.9 kcal/mol) by revisiting basis set selection .

Q. How can multivariate data analysis improve interpretation of complex SERS or mass spectra for this compound?

- Methodology : Apply principal component analysis (PCA) or machine learning algorithms to deconvolute overlapping Raman bands or fragmentation patterns .

- Case Study : Compare SERS spectra of adsorbed isocyanides on Pt/SiO₂ vs. Au nanoparticles to identify substrate-dependent signal enhancement .

Methodological Challenges and Solutions

Addressing Synthetic Yield Variability in Polar Derivatives

- Root Cause : Polar isocyanides partitioning into aqueous phases during work-up .

- Solution : Replace aqueous steps with solvent extraction (e.g., EtOAc/hexane) or solid-phase purification .

Resolving Contradictions in Molecular Geometry

- Conflict : Linear vs. bent configurations reported for related isocyanides .

- Resolution : Use rotational spectroscopy (microwave) to determine precise bond angles and distances, supported by DFT-optimized structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.